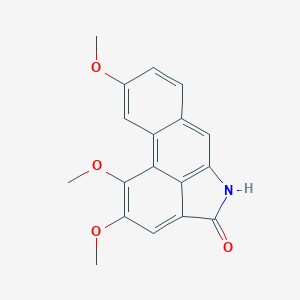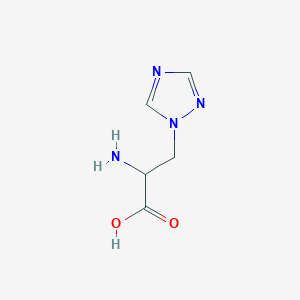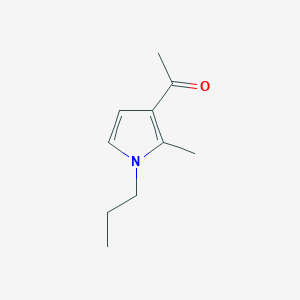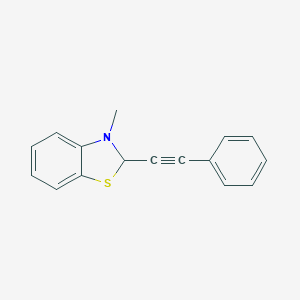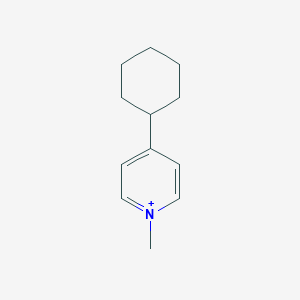
1-Methyl-4-cyclohexylpyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic acetylcholine receptors (nAChRs) are a type of ligand-gated ion channel that are widely distributed throughout the nervous system. They are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. M4CP is a selective agonist of nAChRs, meaning that it binds to and activates these receptors. This makes it a useful tool for studying the function of nAChRs in vitro and in vivo.
Mécanisme D'action
M4CP binds to the extracellular domain of 1-Methyl-4-cyclohexylpyridinium, causing a conformational change that allows ions such as calcium and sodium to flow into the cell. This leads to depolarization of the cell membrane and the activation of downstream signaling pathways. The specific effects of M4CP on 1-Methyl-4-cyclohexylpyridinium depend on the subtype of receptor and the cellular context in which it is expressed.
Effets Biochimiques Et Physiologiques
M4CP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can increase the release of neurotransmitters such as dopamine and acetylcholine, as well as modulating the activity of ion channels and intracellular signaling pathways. In vivo studies have demonstrated that M4CP can have analgesic effects, reduce nicotine self-administration, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
M4CP has several advantages as a tool for studying 1-Methyl-4-cyclohexylpyridinium. It is a selective agonist of these receptors, meaning that it can be used to specifically activate them without affecting other types of receptors. It is also relatively stable and easy to synthesize. However, there are some limitations to its use. M4CP has a relatively short half-life, meaning that it may need to be administered frequently in experiments. It can also be difficult to control the concentration of M4CP in vivo, which may limit its use in certain types of experiments.
Orientations Futures
There are several areas of future research that could be explored using M4CP. One potential direction is to investigate the role of 1-Methyl-4-cyclohexylpyridinium in the development and progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential therapeutic applications of nAChR agonists in conditions such as chronic pain and addiction. Finally, further studies could be conducted to better understand the specific effects of M4CP on different subtypes of 1-Methyl-4-cyclohexylpyridinium and in different cellular contexts.
In conclusion, M4CP is a useful tool for studying the function of 1-Methyl-4-cyclohexylpyridinium in vitro and in vivo. Its selective agonist properties make it a valuable tool for investigating the role of these receptors in a variety of physiological processes. While there are some limitations to its use, M4CP has several advantages that make it a valuable tool for researchers in the field of neurobiology. Further research is needed to fully understand the potential applications of M4CP and other nAChR agonists in the treatment of neurological disorders and other conditions.
Méthodes De Synthèse
M4CP can be synthesized using a variety of methods, including the reaction of 4-cyclohexylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography or recrystallization. The purity of the final product can be confirmed using techniques such as NMR spectroscopy or mass spectrometry.
Applications De Recherche Scientifique
M4CP has been used extensively in research on 1-Methyl-4-cyclohexylpyridinium. It has been shown to be a potent and selective agonist of these receptors, with a higher affinity for the α4β2 subtype compared to other subtypes. M4CP has been used to study the role of 1-Methyl-4-cyclohexylpyridinium in a variety of physiological processes, including pain perception, addiction, and cognitive function. It has also been used to investigate the potential therapeutic applications of nAChR agonists in conditions such as Alzheimer's disease and schizophrenia.
Propriétés
Numéro CAS |
122861-46-5 |
|---|---|
Nom du produit |
1-Methyl-4-cyclohexylpyridinium |
Formule moléculaire |
C12H18N+ |
Poids moléculaire |
176.28 g/mol |
Nom IUPAC |
4-cyclohexyl-1-methylpyridin-1-ium |
InChI |
InChI=1S/C12H18N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3/q+1 |
Clé InChI |
BZUHSKZWFUGXDP-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C=C1)C2CCCCC2 |
SMILES canonique |
C[N+]1=CC=C(C=C1)C2CCCCC2 |
Autres numéros CAS |
122861-46-5 |
Synonymes |
1-methyl-4-cyclohexylpyridinium MCPyridinium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




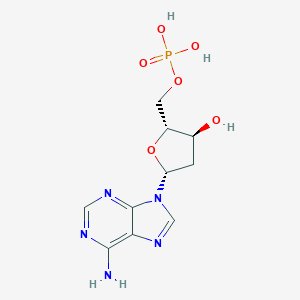
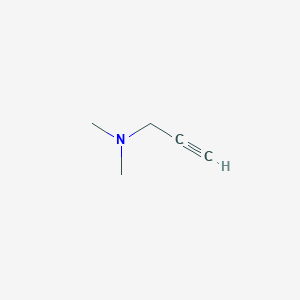
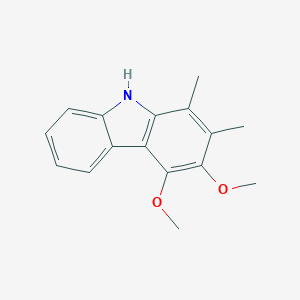
![3H-[1,2,3]Triazolo[4,5-c]pyridine](/img/structure/B52564.png)
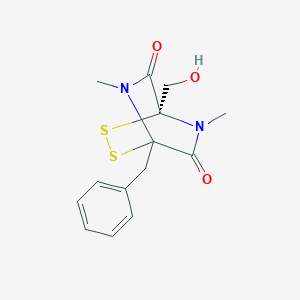
![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)
